4-(2-ethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-ethylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound features a pyrrolidin-2-one core substituted with a 2-ethylphenyl group at the fourth position. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethylphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(2-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-ethylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound without the 2-ethylphenyl substitution.
Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group at the fifth position.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system.
Uniqueness
4-(2-ethylphenyl)pyrrolidin-2-one is unique due to the presence of the 2-ethylphenyl group, which can influence its biological activity and chemical reactivity. This substitution can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
1366740-95-5 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.